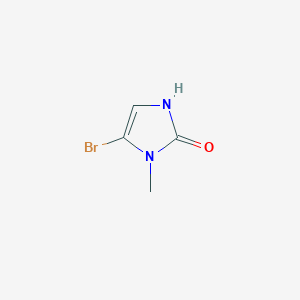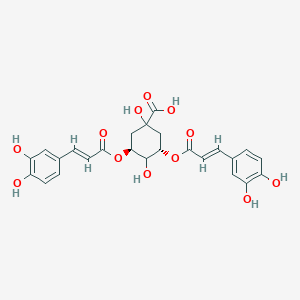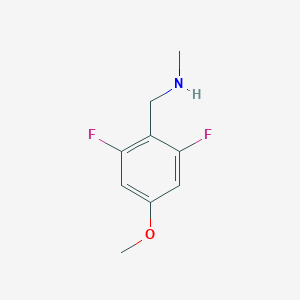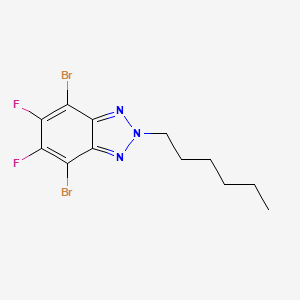
5-bromo-1-methyl-1H-imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1-methyl-1H-imidazol-2(3H)-one is a heterocyclic organic compound that contains a bromine atom, a methyl group, and an imidazole ring. Compounds with imidazole rings are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-imidazol-2(3H)-one typically involves the bromination of 1-methyl-1H-imidazol-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized for scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in 5-bromo-1-methyl-1H-imidazol-2(3H)-one can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced imidazole derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its imidazole ring, which is a common pharmacophore.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-bromo-1-methyl-1H-imidazol-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The bromine atom and the imidazole ring are key functional groups that contribute to its activity.
相似化合物的比较
Similar Compounds
1-methyl-1H-imidazol-2(3H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-chloro-1-methyl-1H-imidazol-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
5-bromo-1H-imidazol-2(3H)-one: Lacks the methyl group, which can influence its solubility and biological activity.
Uniqueness
5-bromo-1-methyl-1H-imidazol-2(3H)-one is unique due to the presence of both a bromine atom and a methyl group on the imidazole ring, which can significantly influence its chemical reactivity and biological properties.
属性
分子式 |
C4H5BrN2O |
|---|---|
分子量 |
177.00 g/mol |
IUPAC 名称 |
4-bromo-3-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C4H5BrN2O/c1-7-3(5)2-6-4(7)8/h2H,1H3,(H,6,8) |
InChI 键 |
NUDQSJNKRMCBTH-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CNC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)

![5,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B13145993.png)

![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)




![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)


![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
